N-(Anthracen-9-YL)-6,6-dimethyl-3-(propan-2-YL)-1,2,4-trioxan-5-amine
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Overview
Description
N-(Anthracen-9-YL)-6,6-dimethyl-3-(propan-2-YL)-1,2,4-trioxan-5-amine is a complex organic compound that features an anthracene moiety, a trioxane ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Anthracen-9-YL)-6,6-dimethyl-3-(propan-2-YL)-1,2,4-trioxan-5-amine typically involves multiple steps. One common method starts with the preparation of the anthracene derivative, followed by the formation of the trioxane ring and the introduction of the amine group. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide. For example, a mixture of 4-chlorobenzaldehyde or 4-nitrobenzaldehyde and 9-acetylanthracene in ethanol, with sodium hydroxide as a catalyst, can be used to synthesize related compounds .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Anthracen-9-YL)-6,6-dimethyl-3-(propan-2-YL)-1,2,4-trioxan-5-amine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The trioxane ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the anthracene moiety can yield anthraquinone derivatives, while nucleophilic substitution of the amine group can produce various substituted amines.
Scientific Research Applications
N-(Anthracen-9-YL)-6,6-dimethyl-3-(propan-2-YL)-1,2,4-trioxan-5-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of N-(Anthracen-9-YL)-6,6-dimethyl-3-(propan-2-YL)-1,2,4-trioxan-5-amine involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. The trioxane ring may generate reactive oxygen species, leading to oxidative stress in cells. The amine group can form hydrogen bonds with various biomolecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(Anthracen-9-YL)-3-(4-chlorophenyl)prop-2-en-1-one
- (2E)-1-(Anthracen-9-YL)-3-(4-nitrophenyl)prop-2-en-1-one
Uniqueness
N-(Anthracen-9-YL)-6,6-dimethyl-3-(propan-2-YL)-1,2,4-trioxan-5-amine is unique due to the combination of its anthracene moiety, trioxane ring, and amine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61207-30-5 |
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Molecular Formula |
C22H25NO3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-anthracen-9-yl-6,6-dimethyl-3-propan-2-yl-1,2,4-trioxan-5-amine |
InChI |
InChI=1S/C22H25NO3/c1-14(2)20-24-21(22(3,4)26-25-20)23-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-14,20-21,23H,1-4H3 |
InChI Key |
STDJBVWBBVWIRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1OC(C(OO1)(C)C)NC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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